(4,5,6,7-Tetrahydrobenzo[c]thiophen-1-yl)methanol
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Overview
Description
(4,5,6,7-Tetrahydrobenzo[c]thiophen-1-yl)methanol is a heterocyclic compound that features a thiophene ring fused with a benzene ring and a methanol group attached to the first carbon of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6,7-Tetrahydrobenzo[c]thiophen-1-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with an aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactions and the use of more robust catalysts to ensure consistent product quality and quantity.
Chemical Reactions Analysis
Types of Reactions
(4,5,6,7-Tetrahydrobenzo[c]thiophen-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The thiophene ring can be reduced to form tetrahydrothiophene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include:
Oxidation: (4,5,6,7-Tetrahydrobenzo[c]thiophen-1-yl)carboxylic acid.
Reduction: Tetrahydrobenzo[c]thiophene derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the electrophile used.
Scientific Research Applications
(4,5,6,7-Tetrahydrobenzo[c]thiophen-1-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of (4,5,6,7-Tetrahydrobenzo[c]thiophen-1-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- (6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanol
- (4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)methyl carbamimidothioate
- 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine
Uniqueness
(4,5,6,7-Tetrahydrobenzo[c]thiophen-1-yl)methanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its fused thiophene and benzene rings, along with the methanol group, make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H12OS |
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Molecular Weight |
168.26 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-2-benzothiophen-1-ylmethanol |
InChI |
InChI=1S/C9H12OS/c10-5-9-8-4-2-1-3-7(8)6-11-9/h6,10H,1-5H2 |
InChI Key |
IWOMVERKKMMLBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(SC=C2C1)CO |
Origin of Product |
United States |
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